

An In-depth Technical Guide to the Solubility of 2-Methylbenzamide Oxime

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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylbenzamide oxime. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted qualitative solubility profile based on the molecule's chemical structure and the known behavior of related compounds. Furthermore, this guide presents detailed, standardized experimental protocols for the quantitative determination of its solubility in a variety of common laboratory solvents, empowering researchers to generate precise data for their specific applications.

Introduction to 2-Methylbenzamide Oxime

2-Methylbenzamide oxime is an organic compound with the chemical formula $C_8H_{10}N_2O$ and a molecular weight of 150.18 g/mol [1]. Its structure incorporates a benzamide group with a methyl substituent on the aromatic ring and an oxime functional group. The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (C=N and C=O inferred from the amide precursor) suggests a nuanced solubility profile, with the potential for solubility in a range of polar solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and pharmacological studies.

Key Physicochemical Properties:

- Molecular Formula: $C_8H_{10}N_2O$ [\[1\]](#)
- Molecular Weight: 150.18 g/mol [\[1\]](#)
- Appearance: Solid[\[1\]](#)
- Melting Point: 144-148 °C[\[1\]](#)

Predicted Solubility Profile

In the absence of specific experimental data, the "like dissolves like" principle provides a foundational basis for predicting the solubility of 2-Methylbenzamide oxime. The molecule's aromatic ring and methyl group contribute to its nonpolar character, while the amide and oxime functional groups introduce polarity and hydrogen bonding capabilities. Generally, oximes are described as being poorly soluble in water.[\[2\]](#)[\[3\]](#) The solubility of a related compound, 2-Methylbenzamide, is noted as "very soluble" in alcohol.[\[4\]](#)

Based on these structural features and the properties of analogous compounds, a qualitative solubility profile can be predicted. It is crucial to experimentally verify these predictions.

Table 1: Predicted Qualitative Solubility of 2-Methylbenzamide Oxime in Various Solvents

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
|---------------|---|----------------------------------|--|
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | <p>The oxime and amide groups can form hydrogen bonds with protic solvents.[5]</p> <p>While oximes are generally poorly soluble in water, the presence of the amide group may enhance aqueous solubility compared to simple oximes.[2][3] Solubility is expected to be higher in alcohols compared to water due to the organic nature of the rest of the molecule.</p> |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Moderately Soluble to Soluble | <p>The polar nature of these solvents can interact with the polar functional groups of 2-Methylbenzamide oxime through dipole-dipole interactions. For a similar compound, pyrazine-2-amidoxime, solubility is high in DMSO and DMF.[6]</p> |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | <p>The significant polarity imparted by the amide and oxime functional</p> |

groups will likely limit solubility in non-polar solvents. The nonpolar aromatic ring and methyl group may allow for some minimal solubility.

The oxime group can exhibit weak acidic properties, and the amide and oxime nitrogens can be weakly basic.

Solubility in acidic or basic solutions would depend on the pKa of the compound and whether a salt is formed.^[7]

Experimental determination is necessary to confirm this behavior.

Acidic/Basic (aq)

5% HCl, 5% NaOH

Potentially Soluble

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental methodology is essential. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.^{[8][9]}

3.1. Materials and Equipment

- 2-Methylbenzamide oxime (solid)
- Selected solvents (high purity)
- Analytical balance

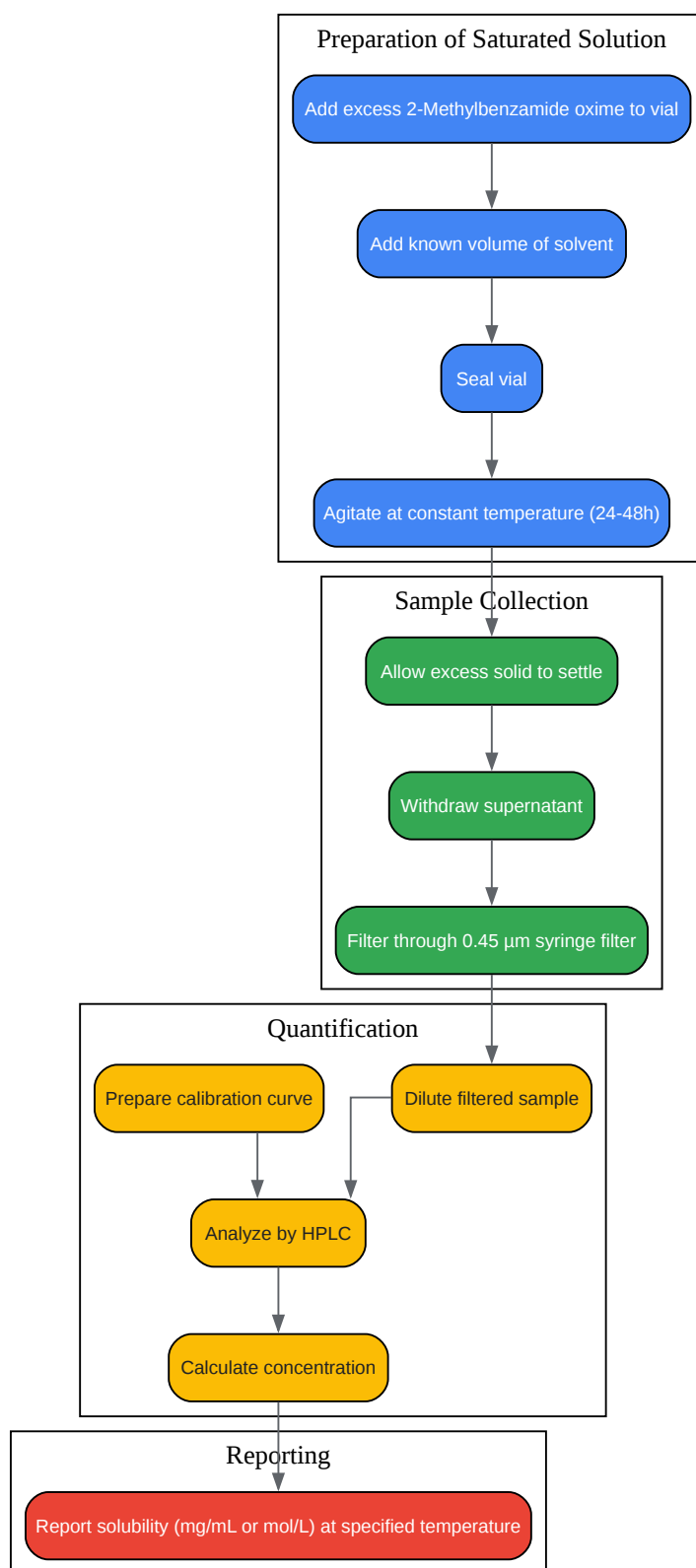
- Glass vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument such as a UV-Vis spectrophotometer)

3.2. Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of 2-Methylbenzamide oxime to a glass vial. The presence of undissolved solid is necessary to ensure saturation.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Withdrawal and Preparation:
 - Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

- Quantification of Solute:
 - Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the diluted solution using a validated analytical method, such as HPLC.
 - Prepare a calibration curve using standard solutions of 2-Methylbenzamide oxime of known concentrations.
 - Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
- Data Reporting:
 - Calculate the solubility of 2-Methylbenzamide oxime in the original saturated solution, taking into account the dilution factor.
 - Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow for Solubility Determination



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Caption: Workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Methylbenzamide oxime and should be considered during experimental design and data interpretation:

- **Temperature:** The solubility of solids in liquids generally increases with temperature.[9] Therefore, it is crucial to control and report the temperature at which solubility measurements are performed.
- **pH:** For ionizable compounds, solubility can be significantly affected by the pH of the medium. As 2-Methylbenzamide oxime has weakly acidic and basic functional groups, its solubility in aqueous solutions may vary with pH.
- **Polymorphism:** Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the 2-Methylbenzamide oxime being used.

Conclusion

While specific quantitative solubility data for 2-Methylbenzamide oxime is not readily available in the literature, a qualitative profile can be predicted based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and a nonpolar aromatic system suggests solubility in polar organic solvents and limited solubility in water and nonpolar solvents. For drug development, process chemistry, and other research applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination using the shake-flask method followed by analytical quantification.

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